molecular formula C20H16F3NO5 B4949651 4-butyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]-2H-chromen-2-one

4-butyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]-2H-chromen-2-one

Cat. No.: B4949651
M. Wt: 407.3 g/mol
InChI Key: QAPXBGUDRFFZRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]-2H-chromen-2-one, also known as AG1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that is involved in cell proliferation, differentiation, and survival. AG1478 has been extensively studied in various scientific research applications due to its potential therapeutic benefits.

Mechanism of Action

4-butyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]-2H-chromen-2-one specifically targets the ATP-binding site of the EGFR tyrosine kinase, preventing the autophosphorylation of the receptor and subsequent downstream signaling pathways. This leads to the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor effects in various cancer cell lines, including breast, lung, and pancreatic cancer. It has also been demonstrated to promote wound healing by inhibiting EGFR-mediated keratinocyte migration. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurological disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

4-butyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]-2H-chromen-2-one is a highly specific inhibitor of EGFR tyrosine kinase, making it a valuable tool for investigating the role of EGFR in various physiological and pathological processes. However, its use is limited by its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research involving 4-butyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]-2H-chromen-2-one. One potential area of study is the development of more potent and selective EGFR inhibitors with improved pharmacokinetic properties. Another area of interest is the investigation of the role of EGFR in the development of drug resistance in cancer cells, and the potential use of EGFR inhibitors in combination with other therapies to overcome resistance. Finally, further research is needed to fully understand the potential neuroprotective effects of this compound and its potential use in the treatment of neurological disorders.

Synthesis Methods

4-butyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]-2H-chromen-2-one can be synthesized through a multi-step process involving the reaction of 4-nitro-2-(trifluoromethyl)phenol with butyl bromide, followed by the reaction of the resulting product with 4-hydroxycoumarin. The final product is then purified through column chromatography.

Scientific Research Applications

4-butyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]-2H-chromen-2-one has been widely used in scientific research as a tool to study the role of EGFR in various physiological and pathological processes. It has been shown to inhibit the growth of cancer cells by blocking the activation of EGFR. This compound has also been used to investigate the role of EGFR in wound healing, angiogenesis, and neurological disorders.

Properties

IUPAC Name

4-butyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3NO5/c1-2-3-4-12-9-19(25)29-18-11-14(6-7-15(12)18)28-17-8-5-13(24(26)27)10-16(17)20(21,22)23/h5-11H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAPXBGUDRFFZRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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